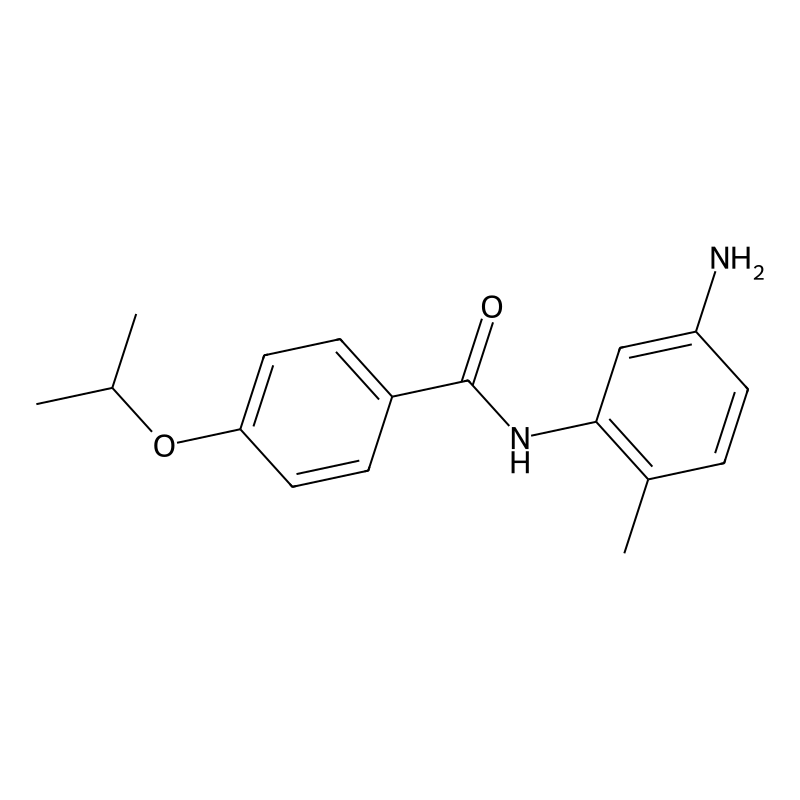

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: Information on the compound can be found in chemical databases like PubChem [], but no mention is made of its use in scientific research [].

- Supplier Information: Suppliers of the compound may offer some information on its potential uses, but due to the proprietary nature of research and development, specific details are likely not available [, ].

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide is a chemical compound characterized by its molecular formula and a molecular weight of 284.35 g/mol. It features a structure that includes an amine group and an isopropoxybenzamide moiety, which contributes to its potential biological activity. This compound is often utilized in biochemical research, particularly in proteomics and drug development contexts.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction Reactions: The compound may be reduced to form corresponding amines or alcohols depending on the reducing agent used.

The synthesis of N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide typically involves several steps:

- Formation of the Amino Group: Starting from 5-amino-2-methylphenol, the amino group can be protected or modified as needed.

- Aromatic Substitution: The introduction of the isopropoxy group can be achieved through a nucleophilic substitution reaction on a suitable aromatic precursor.

- Amidation: Finally, the formation of the amide bond can be accomplished by reacting the resulting amine with an appropriate acid chloride or anhydride.

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide has potential applications in:

- Pharmaceutical Development: As a lead compound in drug design due to its structural properties and biological activity.

- Biochemical Research: Utilized in studies related to enzyme inhibition and cellular signaling pathways.

- Proteomics: Employed in assays that investigate protein interactions and functions.

Interaction studies involving N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide could focus on:

- Protein Binding Affinity: Assessing how well the compound binds to specific proteins or enzymes.

- Mechanism of Action: Understanding how this compound affects cellular pathways or biological processes through biochemical assays.

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide shares structural characteristics with several related compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Selective inhibitor of protein kinase C | |

| N-(5-Amino-2-methylphenyl)-4-propoxybenzamide | Similar structure with a propoxy group instead of isopropoxy | |

| N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide | Contains an isobutoxy group, affecting solubility and activity |

Uniqueness

The uniqueness of N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its potential for enzyme inhibition and applications in drug development make it a valuable subject for further research.